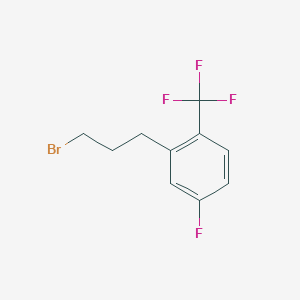
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its importance in pharmaceuticals and agrochemicals . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of 8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid involves several steps, typically starting with the formation of the benzodioxine ring. One common method includes the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate . The reaction conditions often require the presence of a strong base and a suitable solvent, such as tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Análisis De Reacciones Químicas
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target proteins, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylicacid can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group, enhancing its pharmacological properties.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group, which contributes to its efficacy and stability.
The uniqueness of this compound lies in its specific structure, which combines the benzodioxine ring with the trifluoromethyl group, offering distinct chemical and biological properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C10H7F3O4 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)6-2-1-5(9(14)15)7-8(6)17-4-3-16-7/h1-2H,3-4H2,(H,14,15) |
Clave InChI |
XMHQDEBGAUTLAI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C2O1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)



![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)
![2,5-Diazaspiro[3.4]octane,bis(trifluoroaceticacid)](/img/structure/B13594413.png)

![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)


![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)



